6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
描述
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, characterized by a fused triazole-pyrimidine core. The structure includes a 4-chlorophenyl ketone moiety at position 6 and a 4-ethoxyphenyl group at position 3 (Figure 1). Such derivatives are frequently explored for their bioactivity, including antiviral and anticancer properties . The 4-chlorophenyl group may enhance metabolic stability, while the 4-ethoxyphenyl substituent could influence lipophilicity and receptor binding .
属性
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-2-29-16-9-7-15(8-10-16)26-19-18(23-24-26)20(28)25(12-22-19)11-17(27)13-3-5-14(21)6-4-13/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTYNOJRDMYPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews existing literature on its biological properties, including antibacterial, anticancer, and neuroprotective activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 471.94 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is known to influence its biological activity.
Antibacterial Activity
Recent studies have demonstrated that triazolopyrimidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (e.g., E. coli) | Weak to Moderate |
Anticancer Activity
The anticancer potential of triazolo[4,5-d]pyrimidines has been explored extensively. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma). For example, compounds structurally related to our compound exhibited IC50 values of 27.3 µM against T47D breast cancer cells .
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 27.3 |
| HCT-116 | 6.2 |
Neuroprotective Activity
The neuroprotective effects of similar compounds have been evaluated using models of cerebral ischemia. Studies indicate that these compounds can significantly prolong survival time in mice subjected to acute cerebral ischemia, suggesting a protective effect on neuronal tissues .
The biological activity of the compound may be attributed to its ability to interact with various biomolecules:
- Docking Studies : Molecular docking studies reveal that the compound can bind effectively with target proteins involved in bacterial resistance and cancer cell proliferation.
- Enzyme Inhibition : Some derivatives have been noted for their inhibition of acetylcholinesterase and urease enzymes, which may contribute to their antibacterial and anticancer properties .
Case Studies
A notable study involved the synthesis of various triazolopyrimidine derivatives and their subsequent biological evaluation. The synthesized compounds were tested against multiple bacterial strains and cancer cell lines, demonstrating that modifications in the chemical structure could enhance biological efficacy .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Structural Analogues
Antiviral Triazolopyrimidines
- Lead CHIKV Inhibitor ([1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 3) :
- Substituents : Unspecified R-groups at positions 3 and 4.
- Activity : Inhibits Chikungunya virus (CHIKV) replication in vitro (EC₅₀ = 2.5 µM) .
- Comparison : The target compound’s 4-chlorophenyl and 4-ethoxyphenyl groups may enhance specificity compared to the lead, though direct antiviral data are unavailable.
Anticancer Triazolopyrimidines
- 5-(Ethylthio)-3-(4-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (Compound 4) : Substituents: 4-Methoxybenzyl (position 3), ethylthio (position 5). Activity: Moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM).
Functional Group Analogues
Piperazinyl-Substituted Derivative
- 3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: Substituents: 3,4-Dimethoxyphenyl (position 3), piperazinyl-oxoethyl (position 6). Activity: Not reported, but the piperazinyl group often enhances solubility and CNS penetration. Comparison: The target compound’s 4-chlorophenyl group may confer stronger electrophilic character compared to dimethoxyphenyl.
Oxadiazole-Containing Analogues
- 6-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one: Substituents: 2-Methylbenzyl (position 3), 4-chlorophenyl-oxadiazole (position 6). Activity: No data reported, but the oxadiazole group is associated with kinase inhibition. Comparison: The target compound’s 4-ethoxyphenyl group may reduce steric hindrance compared to 2-methylbenzyl.
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Antiviral Potential: The triazolopyrimidine core is critical for binding viral polymerases or proteases. The 4-chlorophenyl group in the target compound may mimic hydrophobic pockets in viral enzymes .
- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced pro-apoptotic effects in cancer cells compared to electron-donating substituents (e.g., 4-methoxybenzyl) .
- Solubility and Bioavailability: The 4-ethoxyphenyl group in the target compound likely improves solubility over non-polar analogues, as seen in piperazinyl derivatives .
Notes on Structural Optimization
- Substituent Effects :
- Unresolved Questions : The target compound’s exact mechanism and potency require further enzymatic and cell-based assays.
常见问题
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yield and purity?
The synthesis involves multi-step reactions, including cyclization and substitution. Key steps include:
- Cyclization : Formation of the triazole-pyrimidine core using precursors like chlorophenyl and ethoxyphenyl derivatives under acidic conditions .
- Substitution : Introduction of the 2-(4-chlorophenyl)-2-oxoethyl group via nucleophilic substitution, requiring K₂CO₃ as a base and acetonitrile as solvent at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for ≥85% purity . Optimization Tips:
- Use anhydrous solvents to minimize side reactions.
- Monitor intermediates via TLC and confirm structures with ¹H/¹³C NMR .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring systems (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 451.12) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triazole-pyrimidine dihedral angle: 12.5°) .
- HPLC : Quantifies purity (>98% achievable with C18 columns and methanol-water mobile phase) .
Q. What functional groups dominate its reactivity, and how do they influence chemical stability?
- Triazole Moiety : Participates in electrophilic substitutions; sensitive to strong oxidants.
- Pyrimidine Ring : Undergo regioselective nitration or halogenation at C5 .
- 4-Ethoxyphenyl Group : Enhances lipophilicity but may hydrolyze under strong acidic/basic conditions . Stability tests (e.g., DSC) show decomposition at 220–240°C, suggesting thermal instability during high-temperature reactions .
Advanced Research Questions
Q. How do structural modifications at the triazole or pyrimidine positions affect biological activity (SAR)?
Substituent variations significantly alter activity:
- Meta-substituted aryl groups at C3 enhance antiviral activity by improving target (nsP1) binding .
- Electron-withdrawing groups (e.g., -Cl) at C7 increase metabolic stability in hepatic microsomes .
Q. What computational strategies are employed to predict target interactions and optimize binding affinity?
- Molecular Docking : Models interactions with viral capping enzyme nsP1 (PDB: 6TZV), identifying hydrogen bonds between the triazole ring and Arg₁₀₀ .
- QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability. Optimal logP: 2.5–3.5 .
- MD Simulations : Reveal conformational flexibility of the oxoethyl side chain, which stabilizes binding via hydrophobic contacts .
Q. How can discrepancies in biological activity data across studies be systematically addressed?
Contradictions often arise from:
- Assay Variability : Use standardized protocols (e.g., fixed cell lines, MOI=0.1 for antiviral assays) .
- Solubility Differences : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid precipitation .
- Metabolic Interference : Include control experiments with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects . Resolution Example: A 2025 study reconciled conflicting IC₅₀ values (2–10 μM) by standardizing ATP concentrations in kinase inhibition assays .
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